1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
1-methyl-3-[3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carbonyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-22-9-5-8-17(18(22)25)19(26)23-11-15(12-23)24-10-14(20-21-24)13-27-16-6-3-2-4-7-16/h2-10,15H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGOEQFOMDOPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
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Formation of the Triazole Ring: This involves reacting an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring .
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Synthesis of the Azetidine Ring: : The azetidine ring can be synthesized through a variety of methods, including cyclization reactions involving appropriate precursors. For example, a common approach involves the cyclization of a β-amino alcohol with a suitable leaving group .
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Formation of the Dihydropyridinone Moiety: : The dihydropyridinone moiety can be synthesized through a series of condensation and cyclization reactions involving appropriate starting materials .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives .
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound .
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Copper catalysts for click reactions
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler, reduced forms of the compound .
Scientific Research Applications
1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:
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Medicinal Chemistry: : The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities .
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Biological Research: : It is used as a tool compound to study various biological processes and pathways, particularly those involving the triazole and azetidine rings .
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Pharmaceutical Development: : The compound is explored as a lead compound for the development of new drugs targeting specific diseases .
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Chemical Biology: : It is used in chemical biology research to probe the interactions between small molecules and biological macromolecules .
Mechanism of Action
The mechanism of action of 1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, modulating their activity . The azetidine ring may also contribute to the compound’s biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
Compound 1 : 1-((1-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)Azetidin-3-yl)-1H-1,2,3-Triazol-4-yl)Methyl)Pyrrolidin-2-One (CAS: 2034250-58-1)
- Key Differences: Replaces the phenoxymethyl group on the triazole with a dihydrodioxine-carbonyl-substituted azetidine. Pyrrolidin-2-one replaces the 1,2-dihydropyridin-2-one core.
Compound 2 : 6-(1H-1,2,4-Triazol-1-yl)-2-({1-[5-(Trifluoromethyl)Pyridin-2-yl]Piperidin-4-yl}Methyl)-2,3-Dihydropyridazin-3-One (CAS: 2176201-09-3)
- Key Differences: Substitutes the 1,2,3-triazole with a 1,2,4-triazole. Dihydropyridazinone core replaces dihydropyridin-2-one. Incorporates a trifluoromethylpyridine group, likely enhancing metabolic stability.
- Implications: The 1,2,4-triazole and pyridazinone system may confer distinct hydrogen-bonding and electronic properties compared to the target compound .
Functional Analogues in Medicinal Chemistry
Triazofenamide (1-(3-Methylphenyl)-5-Phenyl-1H-1,2,4-Triazole-3-Carboxamide)
- Key Similarities :
- Contains a triazole-carboxamide scaffold.
- Demonstrates pesticidal activity, suggesting triazoles as versatile pharmacophores.
- Key Differences: Lacks the azetidine-dihydropyridinone framework, limiting conformational flexibility.
- Relevance : Highlights the role of triazole substitution patterns in bioactivity .
α-Glycosidase Inhibitors (e.g., 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde)
- Key Similarities :
- Key Differences :
- Simpler structure without fused heterocycles, reducing synthetic complexity.
Data Table: Structural and Physicochemical Comparison
Research Implications and Gaps
- Structural Insights: The azetidine-triazole-dihydropyridinone framework offers a template for designing conformationally restricted inhibitors, leveraging rigidity for selective target engagement.
- Synthetic Challenges : Efficient coupling of azetidine and triazole motifs requires optimization of CuAAC conditions .
- Unanswered Questions : Pharmacokinetic data (e.g., solubility, metabolic stability) and target validation are critical next steps, as evidenced by analogues like triazofenamide .
Biological Activity
The compound 1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one (CAS Number: 2034481-40-6) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 272.30 g/mol. The structure features a dihydropyridinone core linked to a triazole moiety via an azetidine ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.30 g/mol |
| CAS Number | 2034481-40-6 |
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole and dihydropyridinone structures exhibit significant antimicrobial activity. For instance, derivatives of triazole have been reported to show efficacy against various bacterial strains.
Case Study: Antibacterial Efficacy
A study demonstrated that similar triazole derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
The anticancer potential of the compound has been explored in several contexts. Compounds with similar structural features have shown promise in inhibiting tumor growth through various mechanisms.
Research Findings
- In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspase pathways.
- Molecular docking studies suggest that these compounds may bind effectively to specific targets involved in cancer cell proliferation, such as the vascular endothelial growth factor receptor (VEGFR) .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have also been investigated. The presence of the triazole ring has been associated with reduced production of pro-inflammatory cytokines.
Mechanistic Insights
Research indicates that these compounds may inhibit the NF-kB signaling pathway, which plays a crucial role in the inflammatory response. This inhibition leads to decreased expression of inflammatory mediators and offers a potential therapeutic avenue for treating inflammatory diseases.
Summary of Biological Activities
The following table summarizes the biological activities reported for this compound:
Q & A
Q. What are the optimal synthetic routes for synthesizing 1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one, and how can purity be validated?
The synthesis typically involves multi-step reactions, including:
- Click chemistry for triazole ring formation, as seen in phenoxymethyl-triazole derivatives (e.g., copper-catalyzed azide-alkyne cycloaddition) .
- Coupling reactions between azetidine and dihydropyridinone moieties, using solvents like dimethylformamide (DMF) or ethanol and catalysts such as sodium hydroxide .
- Purification via column chromatography or recrystallization.
Purity validation employs: - Thin Layer Chromatography (TLC) for reaction monitoring.
- High Performance Liquid Chromatography (HPLC) for quantitative purity assessment.
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity and detect side products .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure?
Key techniques include:
- 1H/13C NMR : To identify proton and carbon environments, particularly for distinguishing azetidine, triazole, and dihydropyridinone signals .
- Infrared (IR) Spectroscopy : For detecting functional groups like carbonyl (C=O) and triazole rings .
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : For resolving 3D molecular geometry and intermolecular interactions, as demonstrated in triazole-containing analogs .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity, and what are common pitfalls in assay design?
Experimental design considerations :
- Target selection : Prioritize targets based on structural analogs (e.g., triazole-azetidine hybrids with reported antimicrobial or antitumor activity ).
- Dose-response assays : Use cell-based viability assays (e.g., MTT) for cytotoxicity profiling.
- Enzymatic inhibition studies : For kinase or protease targets, employ fluorescence-based or colorimetric assays.
Pitfalls : - Solvent interference : Ensure DMSO concentrations are ≤0.1% to avoid false positives.
- Off-target effects : Include negative controls (e.g., structurally similar inactive analogs).
Q. How should contradictions in biological activity data across studies be addressed?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time).
- Compound stability : Test degradation under assay conditions using HPLC .
- Orthogonal assays : Validate hits with alternative methods (e.g., SPR binding assays vs. enzymatic activity ).
- Meta-analysis : Compare results with structurally related compounds (e.g., triazole-piperazine derivatives with known SAR trends ).
Q. What strategies can improve the compound’s physicochemical properties, such as solubility or bioavailability?
Optimization approaches :
- Salt formation : Use hydrochloride or citrate salts to enhance water solubility.
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the phenoxymethyl moiety .
- Co-solvent systems : Use cyclodextrins or PEG-based formulations for in vivo studies .
- LogP adjustment : Introduce polar substituents (e.g., hydroxyl groups) while monitoring permeability via Caco-2 assays .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Methodological steps :
- Scaffold modification : Synthesize analogs with variations in the azetidine (e.g., ring expansion to piperidine) or triazole (e.g., substituent positioning) .
- Biological profiling : Test analogs against a panel of targets (e.g., kinases, microbial strains) to identify critical pharmacophores.
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes, leveraging crystal structures of triazole-containing targets .
- Data integration : Combine experimental IC50 values with computational descriptors (e.g., electrostatic potential maps) to refine SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
